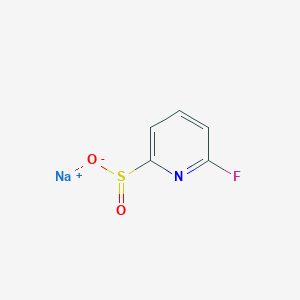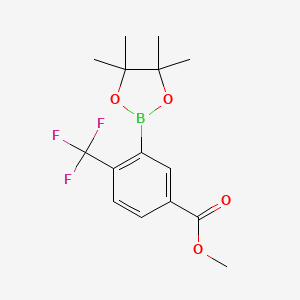
Sodium 6-fluoropyridine-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 6-fluoropyridine-2-sulfinate is a chemical compound with the molecular formula C5H3FNNaO2S and a molecular weight of 183.14 . It is commonly used in various chemical reactions due to its versatile reactivity .
Synthesis Analysis
Sodium sulfinates, including this compound, have emerged as powerful building blocks for the synthesis of organosulfur compounds . They are often used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on the reaction conditions . The synthesis of this compound involves the conversion of hydroxypyridines and sodium sulfinates into their corresponding pyridinyl tosylates .Chemical Reactions Analysis
Sodium sulfinates, including this compound, are used in various chemical reactions. They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .Physical And Chemical Properties Analysis
This compound has a molecular weight of 183.14 . The exact physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved data.Applications De Recherche Scientifique
Sodium 6-fluoropyridine-2-sulfinate has been used in a wide range of scientific research applications. It has been used to study the biochemistry of proteins and enzymes, to study the structure of proteins, to study the metabolism of cells, and to study the effects of drugs on cells. This compound has also been used to study the effects of radiation on cells, and it has been used to study the effects of environmental pollutants on cells. Additionally, this compound has been used in the synthesis of novel compounds for use in drug discovery and development.
Mécanisme D'action
The mechanism of action of Sodium 6-fluoropyridine-2-sulfinate is not yet fully understood. However, it is known that this compound binds to proteins and enzymes and modifies their structure, which can lead to changes in their function. This compound can also bind to DNA and modify its structure, which can lead to changes in gene expression. Additionally, this compound can interact with cell membranes, leading to changes in cell signaling and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and phosphatases. It has also been found to inhibit the activity of certain proteins, including transcription factors and ion channels. This compound has also been found to modulate the activity of certain signaling pathways, including the MAPK and PI3K pathways. Additionally, this compound has been found to alter the expression of certain genes, including those involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 6-fluoropyridine-2-sulfinate has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize in the laboratory. Additionally, it is a stable compound and is not easily degraded. However, this compound can be toxic to cells, and it can interfere with certain biochemical and physiological processes. Therefore, it is important to use this compound with caution in laboratory experiments.
Orientations Futures
There are many potential future applications for Sodium 6-fluoropyridine-2-sulfinate in scientific research. It could be used to study the effects of drugs on cells, or to study the effects of environmental pollutants on cells. It could also be used to study the effects of radiation on cells, or to study the effects of gene mutations on cells. Additionally, this compound could be used to study the structure and function of proteins and enzymes, or to study the structure and function of DNA. Finally, this compound could be used in the synthesis of novel compounds for use in drug discovery and development.
Méthodes De Synthèse
Sodium 6-fluoropyridine-2-sulfinate is synthesized by a reaction between pyridine and sulfuric acid in aqueous solution. The reaction produces a sulfinate ester, which is then converted to this compound. The reaction can be carried out at room temperature, but it is important to note that the reaction should be carried out in an aqueous solution to prevent the formation of undesired side products.
Propriétés
IUPAC Name |
sodium;6-fluoropyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2S.Na/c6-4-2-1-3-5(7-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGVGPOERPXZDH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)[O-])F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FNNaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6308588.png)











